molecular formula C15H12N4O5 B2490648 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 899982-52-6

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2490648
CAS No.: 899982-52-6
M. Wt: 328.284
InChI Key: NHHSMEGPXHOOCS-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H12N4O5 and its molecular weight is 328.284. The purity is usually 95%.
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Scientific Research Applications

Antidiabetic Activity

The compound has been studied for its potential antidiabetic activity. A study explored the synthesis of a series of compounds related to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, characterizing their structure and evaluating their in vitro antidiabetic activity using the α-amylase inhibition assay. The results suggest that such compounds may have potential as antidiabetic agents, although further study is needed to fully understand their mechanism of action and effectiveness (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial Activity

A range of derivatives of 1,3,4-oxadiazole, which includes the core structure of this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, indicating potential as antimicrobial agents. One study specifically highlighted the antibacterial activities of certain compounds against Staphylococcus aureus and Escherichia coli bacteria (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Antiallergic Activity

The synthesis of 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, including the 1,3,4-oxadiazole derivatives, have been explored for their antiallergic activities. The research indicates that certain derivatives are orally active and show promising antiallergic effects, offering insights into the potential use of these compounds in treating allergic reactions (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).

Antistaphylococcal Activity

The synthesis of N-acylhydrazones and 1,3,4-oxadiazole derivatives related to this compound was carried out to evaluate their antibacterial activity, particularly against Staphylococcus aureus. The study found strong activity, suggesting the potential for these compounds to be developed into new drug candidates (Soares de Oliveira, Lira, dos Santos Falcão-Silva, Siqueira-Júnior, Barbosa-Filho, & DE ATHAYDE-FILHO, 2012).

Corrosion Inhibition

The compound has been examined for its potential as a corrosion inhibitor for mild steel in hydrochloric acid solution. The study found that this compound demonstrates significant anticorrosion characteristics, offering potential applications in protecting metal surfaces against corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined by studying its effects on cells or organisms. Without specific studies on this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its mechanism of action, and its potential uses. This could involve laboratory experiments, computational modeling, and possibly even clinical trials .

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-3-4-10(7-9(8)2)14-17-18-15(24-14)16-13(20)11-5-6-12(23-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHSMEGPXHOOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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